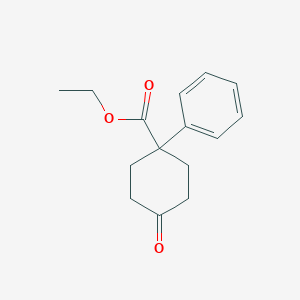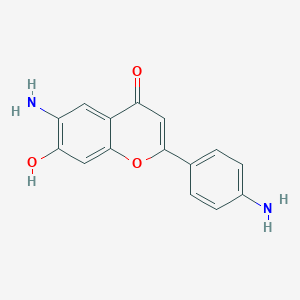
4/',6-Diamino-7-hydroxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,6-Diamino-7-hydroxyflavone is a synthetic flavone derivative known for its significant biological activities. This compound is part of the flavonoid family, which is widely recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. Flavonoids are naturally occurring compounds found in various plants and have been extensively studied for their potential health benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Diamino-7-hydroxyflavone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2’,4’-dihydroxy-5’-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate to form 3-benzoyl-7-hydroxy-6-nitroflavone. This intermediate is then reduced to yield 4’,6-Diamino-7-hydroxyflavone .
Industrial Production Methods
Industrial production methods for 4’,6-Diamino-7-hydroxyflavone are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4’,6-Diamino-7-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amino groups.
Substitution: The amino groups at the 4’ and 6 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted flavones and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other biologically active flavonoids.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a valuable tool for studying cellular oxidative stress and inflammation.
Industry: Its antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
作用機序
The mechanism of action of 4’,6-Diamino-7-hydroxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2.
Neuroprotective Effects: 4’,6-Diamino-7-hydroxyflavone activates the tropomyosin receptor kinase B (TrkB) pathway, which is crucial for neuronal survival, differentiation, and plasticity.
類似化合物との比較
Similar Compounds
7,8-Dihydroxyflavone: Known for its neuroprotective effects and TrkB agonist activity.
4’-Dimethylamino-7,8-dihydroxyflavone: A synthetic analog with enhanced potency and longer duration of action.
Uniqueness
4’,6-Diamino-7-hydroxyflavone is unique due to its dual amino groups at the 4’ and 6 positions, which confer distinct chemical reactivity and biological activity compared to other flavonoids. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
199460-11-2 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
6-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |
InChIキー |
JKXGGRIZDZVVAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
同義語 |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



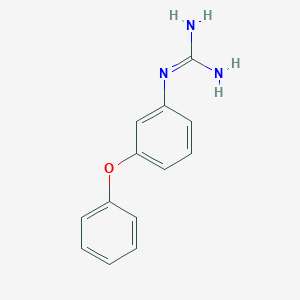
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)

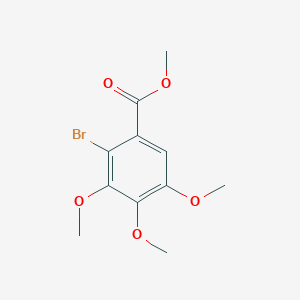
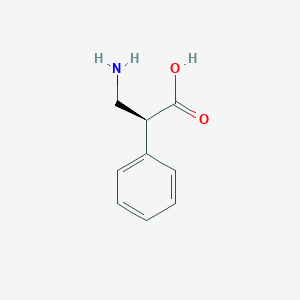
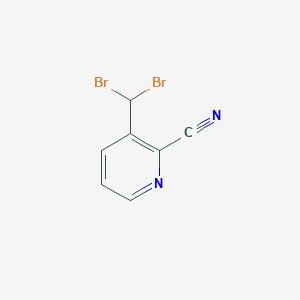
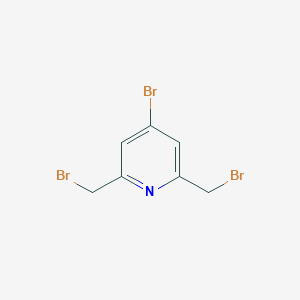
![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)

![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)

![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)
